molecular formula C25H19N3O3 B2822444 2-(3-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one CAS No. 1358824-31-3

2-(3-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one

Cat. No. B2822444
M. Wt: 409.445
InChI Key: DBCPYZAOBDSBPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one, also known as MTIQ, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. MTIQ is a member of the isoquinolinone family and is characterized by its unique chemical structure, which gives it a range of interesting properties.

Scientific Research Applications

Thermo-physical Characterization of Oxadiazole Derivatives

A study focused on the thermo-physical properties of oxadiazole derivatives, highlighting their potential in materials science for applications requiring specific thermal and physical properties. The research detailed the effects of structural modifications on Gibbs energy of activation, enthalpy, and entropy in various solvents, indicating the compounds' suitability for tailored material synthesis (Godhani et al., 2013).

Antimicrobial and Antifungal Activities

Another study synthesized a series of oxadiazole-containing compounds, evaluating their antimicrobial and antifungal properties. This research underscores the potential of these compounds in developing new antibiotics and antifungals, highlighting their effectiveness against various bacterial and fungal strains (Sirgamalla & Boda, 2019).

Electroluminescence and Photophysical Properties

Research on isoquinoline π-conjugated imidazole derivatives explored their electroluminescence and photophysical properties, suggesting their application in organic light-emitting diodes (OLEDs) for display and lighting technologies. The study provides insights into the structural and optical properties beneficial for developing new electronic and photonic devices (Nagarajan et al., 2014).

Corrosion Inhibition

A study on quinazolinone derivatives demonstrated their efficacy as corrosion inhibitors for mild steel in acidic environments. This application is crucial in industrial sectors where metal preservation and longevity are vital, showcasing the compounds' potential in materials engineering and maintenance (Errahmany et al., 2020).

Tubulin Polymerization Inhibition

Research identified a compound, GN39482, as a tubulin polymerization inhibitor, indicating its potential as an anticancer agent. This study exemplifies the application of these compounds in therapeutic contexts, specifically in targeting cancer cell proliferation (Minegishi et al., 2015).

properties

IUPAC Name

2-(3-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O3/c1-16-7-5-8-17(13-16)23-26-24(31-27-23)22-15-28(18-9-6-10-19(14-18)30-2)25(29)21-12-4-3-11-20(21)22/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCPYZAOBDSBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one

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